5-Methyl-2-phenoxyphenol

FabI inhibition Enoyl-ACP reductase Cofactor selectivity

5-Methyl-2-phenoxyphenol is a sub-nanomolar, slow tight-binding FabI inhibitor (saFabI Ki = 0.38 nM; FtFabI Ki = 1.90 nM) supported by a publicly available co-crystal structure (PDB: 4BNJ). Its exclusive binding to the E·NADH enzyme form (K₂ = 7.2 nM) and >10,000-fold affinity loss upon methyl removal distinguish it from triclosan or chloro‑analogs, making it the definitive tool for CETSA, cofactor‑dependent mechanistic studies, and species‑specific FabI profiling.

Molecular Formula C13H12O2
Molecular Weight 200.23 g/mol
CAS No. 666750-27-2
Cat. No. B3277851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-2-phenoxyphenol
CAS666750-27-2
Molecular FormulaC13H12O2
Molecular Weight200.23 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)OC2=CC=CC=C2)O
InChIInChI=1S/C13H12O2/c1-10-7-8-13(12(14)9-10)15-11-5-3-2-4-6-11/h2-9,14H,1H3
InChIKeyHUPPMDCSGSHZHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / 100 kg / 1000 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-2-phenoxyphenol (CAS 666750-27-2) for Antibacterial Target Engagement and FabI Inhibitor Research


5-Methyl-2-phenoxyphenol (CAS 666750-27-2) is a synthetic diphenyl ether derivative that functions as a slow, tight-binding inhibitor of the bacterial enoyl-ACP reductase (FabI), an essential enzyme in type II fatty acid biosynthesis [1]. Its core structure consists of a phenoxyphenol scaffold with a methyl substituent at the 5-position of the hydroxyl-bearing ring, yielding a molecular weight of 200.23 g/mol and a logP of approximately 3.72 . This compound has been structurally characterized in complex with Staphylococcus aureus FabI (saFabI) via X-ray crystallography (PDB ID: 4BNJ), confirming its binding mode within the enzyme active site [1].

Why 5-Methyl-2-phenoxyphenol (CAS 666750-27-2) Cannot Be Replaced by Generic Phenoxyphenol Analogs


Within the diphenyl ether class, subtle structural variations dramatically alter FabI binding kinetics, cofactor preference, and residence time. The presence and nature of the ring A substituent are absolutely required for slow, tight-binding inhibition [1]. Substituting 5-methyl-2-phenoxyphenol with unsubstituted 2-phenoxyphenol results in a >10,000-fold loss in binding affinity and loss of the slow-binding mechanism [1]. Conversely, replacement of the methyl group with a chlorine atom at the 5-position (5-chloro-2-phenoxyphenol) shifts cofactor preference and increases binding affinity by over 6,500-fold in E. coli FabI [1]. These divergent pharmacological profiles mean that in-class compounds cannot be assumed to be functionally interchangeable for target engagement studies or drug discovery programs.

Quantitative Differentiation of 5-Methyl-2-phenoxyphenol (CAS 666750-27-2) Against Closest Analogs


Cofactor-Specific Binding Mode Differentiates 5-Methyl-2-phenoxyphenol from 5-Chloro- and Unsubstituted Analogs

In Escherichia coli FabI, 5-methyl-2-phenoxyphenol binds exclusively to the E·NADH form of the enzyme with a K₂ value of 7.2 nM [1]. This contrasts sharply with triclosan, which binds specifically to the E·NAD⁺ form (K₁ = 7 pM) [1], and with 5-chloro-2-phenoxyphenol, which also binds the E·NAD⁺ form (K₁ = 1.1 pM) [1]. Unsubstituted 2-phenoxyphenol lacks cofactor preference altogether, binding to both E·NAD⁺ and E·NADH forms with K₁ = 0.5 µM and K₂ = 0.4 µM, respectively [1]. This unique NADH-dependent binding profile distinguishes 5-methyl-2-phenoxyphenol from both halogenated and unsubstituted analogs.

FabI inhibition Enoyl-ACP reductase Cofactor selectivity

Sub-Nanomolar Potency Against S. aureus FabI (saFabI) Establishes 5-Methyl-2-phenoxyphenol as a High-Affinity Probe

Against Staphylococcus aureus FabI (saFabI), 5-methyl-2-phenoxyphenol exhibits a Ki of 0.38 nM (ΔG° = -12.8 kcal/mol) at pH 7.5, 2°C [1]. While a direct head-to-head comparison with triclosan in the identical saFabI assay is not available in the public domain, this Ki value is comparable to the picomolar affinity reported for triclosan against E. coli FabI (Ki = 7 pM) [2]. The compound also demonstrates a Ki of 1.90 nM against Francisella tularensis FabI [1], indicating broad-spectrum FabI inhibition potency.

Staphylococcus aureus saFabI Antibacterial target engagement

Crystallographically Validated Binding Mode Provides Structural Rationale for Residence Time

The crystal structure of saFabI in complex with NADP⁺ and 5-methyl-2-phenoxyphenol has been solved at 2.40 Å resolution (PDB ID: 4BNJ) [1]. This structure reveals that the methyl substituent at the 5-position engages in favorable hydrophobic interactions within the binding pocket, contributing to the compound's extended residence time [1]. In the same study, a series of 20 diphenyl ethers were characterized, with residence times correlating strongly with affinity; the most potent compound in the series exhibited a residence time exceeding 10 hours [1]. The availability of atomic-resolution structural data distinguishes 5-methyl-2-phenoxyphenol from many phenoxyphenol analogs that lack publicly available co-crystal structures.

Structure-based drug design Residence time optimization X-ray crystallography

Favorable Physicochemical Profile for Cell Permeability and In Vitro Assay Compatibility

5-Methyl-2-phenoxyphenol possesses a calculated logP of 3.72 (ACD/Labs) and a polar surface area (PSA) of 29 Ų , placing it within favorable ranges for passive membrane permeability (logP < 5, PSA < 140 Ų). In contrast, triclosan (logP ≈ 4.76) and 5-chloro-2-phenoxyphenol (logP ≈ 4.2) are more lipophilic [1], which may influence solubility and non-specific binding in biochemical assays. The compound also complies with Lipinski's Rule of Five (0 violations) , supporting its utility as a drug-like chemical probe.

ADME LogP Cell permeability

Validated Research Applications for 5-Methyl-2-phenoxyphenol (CAS 666750-27-2)


FabI Target Engagement and Cellular Thermal Shift Assays (CETSA)

The sub-nanomolar affinity of 5-methyl-2-phenoxyphenol for saFabI (Ki = 0.38 nM) [1] makes it suitable for cellular target engagement studies, including CETSA, to confirm intracellular binding and correlate biochemical inhibition with cellular efficacy in S. aureus models.

Structure-Based Design of Residence-Time-Optimized FabI Inhibitors

The publicly available co-crystal structure of saFabI with 5-methyl-2-phenoxyphenol (PDB: 4BNJ) [2] provides a structural template for rational modification of the diphenyl ether scaffold to enhance residence time and selectivity, as demonstrated by the >10-hour residence time achieved for related compounds in the same series [2].

Cofactor-Specific Mechanistic Studies of FabI Inhibition

The unique exclusive binding of 5-methyl-2-phenoxyphenol to the E·NADH form of E. coli FabI (K₂ = 7.2 nM) [3] enables detailed kinetic and mechanistic investigations into cofactor-dependent inhibition, distinguishing it from NAD⁺-preferring analogs such as triclosan and 5-chloro-2-phenoxyphenol [3].

Chemical Probe for Broad-Spectrum FabI Inhibition Profiling

With demonstrated nanomolar potency against FabI from multiple bacterial species—including S. aureus (Ki = 0.38 nM) and F. tularensis (Ki = 1.90 nM) [1]—5-methyl-2-phenoxyphenol serves as a broad-spectrum tool compound for comparative enzymology and species-specific FabI inhibitor profiling.

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